molecular formula C11H10N2O2 B3307707 2-(Methylamino)quinoline-4-carboxylic acid CAS No. 933728-83-7

2-(Methylamino)quinoline-4-carboxylic acid

Cat. No.: B3307707
CAS No.: 933728-83-7
M. Wt: 202.21 g/mol
InChI Key: KNZSTODBZIFZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core structure with a methylamino group at the 2-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation . This method provides rapid synthesis with isolated yields up to 57% within 3 minutes .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored . These methods aim to reduce environmental impact while maintaining high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This inhibition disrupts cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)quinoline-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the quinoline ring. This combination of functional groups allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(methylamino)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZSTODBZIFZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)quinoline-4-carboxylic acid
Reactant of Route 6
2-(Methylamino)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.